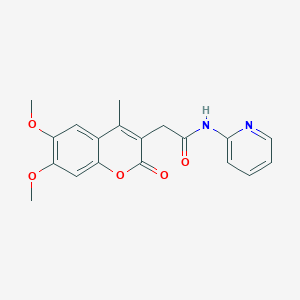![molecular formula C21H24O4 B11153114 4-methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11153114.png)
4-methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound with the molecular formula C20H22O4 . This compound is part of a class of chemicals known for their diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Scientific Research Applications
4-methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxocyclohexyl group plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar compounds include:
- 3-methyl-1-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the methyl and oxocyclohexyl groups in 4-methyl-3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one contributes to its distinct properties and applications.
Properties
Molecular Formula |
C21H24O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-methyl-3-(2-oxocyclohexyl)oxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
InChI |
InChI=1S/C21H24O4/c1-13-18(24-19-10-6-5-9-17(19)22)12-11-15-14-7-3-2-4-8-16(14)21(23)25-20(13)15/h11-12,19H,2-10H2,1H3 |
InChI Key |
CGFFLJKRTWVWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OC4CCCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11153034.png)
![N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-valine](/img/structure/B11153046.png)
![6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11153050.png)
![2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11153055.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate](/img/structure/B11153079.png)
![1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline](/img/structure/B11153092.png)
![8-methoxy-3-(2-oxo-7-{[(E)-3-phenyl-2-propenyl]oxy}-2H-chromen-4-yl)-2H-chromen-2-one](/img/structure/B11153099.png)
![3-methoxy-7-methyl-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11153105.png)
![N-(thiophen-2-ylmethyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11153107.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-benzofuran-2-carboxamide](/img/structure/B11153109.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11153116.png)
methanone](/img/structure/B11153123.png)
![6-(2-methoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone](/img/structure/B11153130.png)
